N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
subtilis comparable to the standard ampicillin . This suggests that the compound may have a similar effect.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. The specific effects of these environmental factors on the action of this compound are currently under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of thiazole and thiophene derivatives with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiophene derivatives: Used in the development of pharmaceuticals and materials science.
Oxalamide derivatives: Explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to the combination of thiazole and thiophene rings in its structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWNLDIMCAKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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